molecular formula C21H22FN5O B3889780 4-(4-benzyl-1H-1,2,3-triazol-1-yl)-N-(4-fluorophenyl)-1-piperidinecarboxamide

4-(4-benzyl-1H-1,2,3-triazol-1-yl)-N-(4-fluorophenyl)-1-piperidinecarboxamide

Cat. No. B3889780
M. Wt: 379.4 g/mol
InChI Key: XMGOAUGJBQGSRC-UHFFFAOYSA-N
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Description

4-(4-benzyl-1H-1,2,3-triazol-1-yl)-N-(4-fluorophenyl)-1-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BFT or BFTC and is a member of the triazole family of compounds.

Scientific Research Applications

BFTC has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and colon cancer. BFTC has also been studied for its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of BFTC is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), which are involved in cell proliferation and differentiation. BFTC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BFTC has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. BFTC has also been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases, such as rheumatoid arthritis. In addition, BFTC has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using BFTC in lab experiments is that it has been shown to have low toxicity and is well-tolerated by animals. This makes it a promising candidate for further preclinical and clinical studies. However, one limitation of using BFTC in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on BFTC. One area of research is to further elucidate its mechanism of action and optimize its therapeutic potential. Another area of research is to study its potential as a treatment for other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, BFTC could be studied in combination with other drugs to determine if it has synergistic effects.

properties

IUPAC Name

4-(4-benzyltriazol-1-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c22-17-6-8-18(9-7-17)23-21(28)26-12-10-20(11-13-26)27-15-19(24-25-27)14-16-4-2-1-3-5-16/h1-9,15,20H,10-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGOAUGJBQGSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=C(N=N2)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-benzyl-1H-1,2,3-triazol-1-yl)-N-(4-fluorophenyl)-1-piperidinecarboxamide
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4-(4-benzyl-1H-1,2,3-triazol-1-yl)-N-(4-fluorophenyl)-1-piperidinecarboxamide
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4-(4-benzyl-1H-1,2,3-triazol-1-yl)-N-(4-fluorophenyl)-1-piperidinecarboxamide
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4-(4-benzyl-1H-1,2,3-triazol-1-yl)-N-(4-fluorophenyl)-1-piperidinecarboxamide
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4-(4-benzyl-1H-1,2,3-triazol-1-yl)-N-(4-fluorophenyl)-1-piperidinecarboxamide
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4-(4-benzyl-1H-1,2,3-triazol-1-yl)-N-(4-fluorophenyl)-1-piperidinecarboxamide

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